(S)-cis-Verbenol
CAS No.: 1845-30-3
Cat. No.: VC21242750
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1845-30-3 |
---|---|
Molecular Formula | C10H16O |
Molecular Weight | 152.23 g/mol |
IUPAC Name | (1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
Standard InChI | InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1 |
Standard InChI Key | WONIGEXYPVIKFS-YIZRAAEISA-N |
Isomeric SMILES | CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O |
SMILES | CC1=CC(C2CC1C2(C)C)O |
Canonical SMILES | CC1=CC(C2CC1C2(C)C)O |
Introduction
Chemical Identity and Physicochemical Properties
(S)-cis-Verbenol belongs to the bicyclic monoterpenoid class, featuring a bicyclo[3.1.1]heptane skeleton with hydroxyl, methyl, and isopropyl substituents. Its IUPAC name is (1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, and its stereochemistry critically influences its biological activity .
Structural Characteristics
The compound’s structure includes a rigid bicyclic framework with a hydroxyl group at the C2 position, contributing to its polarity and enabling hydrogen bonding. The cis configuration of the hydroxyl and isopropyl groups enhances its interaction with biological targets, such as enzymes and receptors .
Physicochemical Data
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of (S)-cis-Verbenol
The compound’s optical activity, indicated by a specific rotation of +10° in ethanol, underscores its enantiomeric purity, which is crucial for pharmaceutical applications .
Biosynthesis and Synthetic Routes
(S)-cis-Verbenol is naturally derived from (−)-α-pinene, a major component of pine resin, through oxidative metabolism in bark beetles (e.g., Ips spp.) . This biotransformation involves cytochrome P450-mediated hydroxylation, yielding the enantiomerically pure product .
Industrial Synthesis
Industrial production typically employs enantioselective synthesis to ensure high chiral purity. A common route involves:
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Epoxidation of α-Pinene: Using meta-chloroperbenzoic acid (mCPBA) to form α-pinene oxide.
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Acid-Catalyzed Rearrangement: Rearrangement to verbenol via Wagner-Meerwein shifts, with stereochemical control achieved using chiral catalysts .
The synthetic derivative (S)-cis-verbenol acetate (CAS N/A) is produced via acetylation, enhancing stability for storage and application .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
(S)-cis-Verbenol suppressed pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglia:
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IL-6: Reduced by 55% at 50 μM .
Mechanistically, it inhibited NF-κB nuclear translocation by stabilizing IκBα, the inhibitory subunit of NF-κB .
Antimicrobial and Synergistic Effects
A 2024 study demonstrated synergy between (S)-cis-Verbenol and antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) :
Table 2: Synergistic Effects with Antibiotics
Antibiotic | FIC Index | Effect (MRSA) | Effect (MSSA) |
---|---|---|---|
Amoxicillin | 0.25 | Synergy | Additive |
Gentamicin | 0.30 | Synergy | - |
(FIC: Fractional Inhibitory Concentration; MSSA: Methicillin-sensitive S. aureus)
At sub-cytotoxic concentrations (IC₅₀ > 200 μM in HEK293 cells), (S)-cis-Verbenol enhanced amoxicillin’s potency 8-fold against MRSA .
Anthelmintic Activity
In Eisenia foetida models, (S)-cis-Verbenol induced paralysis at 12.5 μg/mL (vs. 25 μg/mL for albendazole) and lethality at 50 μg/mL . Molecular docking revealed binding to β-tubulin (ΔG = −5.6 kcal/mol) and acetylcholinesterase (ΔG = −5.8 kcal/mol), disrupting helminth microtubule assembly and neurotransmission .
Pharmacological Applications
Neuroprotection
The compound’s ability to cross the blood-brain barrier and mitigate ROS in ischemic neurons positions it as a candidate for stroke therapy .
Anti-Inflammatory Therapeutics
Topical formulations containing 1–5% (S)-cis-Verbenol are under investigation for dermatitis and psoriasis, leveraging its cytokine-suppressive effects .
Antibiotic Adjuvants
With antibiotic resistance escalating, (S)-cis-Verbenol’s synergy with β-lactams and aminoglycosides offers a pathway to revitalize obsolete antibiotics .
Industrial and Agricultural Applications
Pheromone Dispensers
As an aggregation pheromone component in bark beetles, (S)-cis-Verbenol is deployed in traps at 0.1–1 mg/day to disrupt mating in forestry pests .
Chiral Intermediate
The compound’s enantiomeric purity (>98% ee) makes it valuable in synthesizing prostaglandins and taxane derivatives .
Recent Advances and Future Directions
Combination Therapies
The 2024 discovery of synergy with antibiotics highlights potential for clinical trials in MRSA-infected wound models .
Environmental Impact
As a biodegradable pheromone, (S)-cis-Verbenol reduces reliance on synthetic pesticides, aligning with sustainable agriculture goals .
Drug Delivery Systems
Encapsulation in liposomes (85% encapsulation efficiency) enhances its bioavailability for neurological applications .
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